Egfr/her2-IN-12

EGFR Inhibition HER2 Inhibition Dual Kinase Profiling

EGFR/HER2-IN-12, also designated compound 14b, is a small-molecule dual inhibitor that simultaneously targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It belongs to the thieno[2,3-d]pyrimidine chemical class and was developed to overcome resistance to first-generation EGFR inhibitors.

Molecular Formula C25H17ClN4O3S
Molecular Weight 488.9 g/mol
Cat. No. B12373688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr/her2-IN-12
Molecular FormulaC25H17ClN4O3S
Molecular Weight488.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC2=C(C=C(C=C2)NC3=C4C=C(SC4=NC=N3)C5=CC=C(C=C5)[N+](=O)[O-])Cl
InChIInChI=1S/C25H17ClN4O3S/c1-15-3-2-4-19(11-15)33-22-10-7-17(12-21(22)26)29-24-20-13-23(34-25(20)28-14-27-24)16-5-8-18(9-6-16)30(31)32/h2-14H,1H3,(H,27,28,29)
InChIKeyCXNQMGSBTYPPQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR/HER2-IN-12 (Compound 14b): A Thieno[2,3-d]pyrimidine-Derived Dual EGFR/HER2 Inhibitor for Resistant Cancer Research and Procurement


EGFR/HER2-IN-12, also designated compound 14b, is a small-molecule dual inhibitor that simultaneously targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) [1]. It belongs to the thieno[2,3-d]pyrimidine chemical class and was developed to overcome resistance to first-generation EGFR inhibitors [1]. The compound exhibits a molecular formula of C25H17ClN4O3S and a molecular weight of 488.95 g/mol .

Why Generic EGFR/HER2 Dual Inhibitors Cannot Replace EGFR/HER2-IN-12: Selectivity and Toxicity Gaps Demand Evidence-Based Selection


Although several dual EGFR/HER2 inhibitors (e.g., lapatinib, afatinib, neratinib) are clinically approved, their selectivity and safety profiles vary substantially [1]. Simple substitution based on nominal dual-target activity ignores critical differences in target inhibition ratios, off-target kinase engagement, and cellular toxicity. EGFR/HER2-IN-12 was specifically designed to address EGFR-inhibitor resistance driven by HER2 co-expression, and its distinct inhibition fingerprint at a standardized 10 µM concentration—coupled with negligible toxicity toward A431 and MDA-MB-361 cells—cannot be assumed for other in-class compounds without direct experimental verification [2][3]. The following quantitative evidence demonstrates exactly where EGFR/HER2-IN-12 stands relative to its closest comparators.

EGFR/HER2-IN-12: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Differential Inhibition of EGFR vs. HER2 at a Standardized 10 µM Concentration

At a uniform test concentration of 10 µM, EGFR/HER2-IN-12 achieves 81% inhibition of EGFR and 51% inhibition of HER2 [1]. This ~1.6-fold preference for EGFR over HER2 contrasts with lapatinib, which exhibits nearly equipotent inhibition (IC50 values of 8.41 nM for EGFR and 9.41 nM for HER2 in enzymatic assays) [2]. The divergent EGFR/HER2 inhibition ratio may translate to distinct downstream signaling modulation, making EGFR/HER2-IN-12 a differentiated tool for dissecting EGFR-dominant vs. HER2-dominant signaling networks.

EGFR Inhibition HER2 Inhibition Dual Kinase Profiling

Minimal Cytotoxicity Toward A431 and MDA-MB-361 Cancer Cells Contrasts with Known Toxicity of Irreversible EGFR/HER2 Inhibitors

EGFR/HER2-IN-12 demonstrates negligible toxicity against A431 (epidermoid carcinoma) and MDA-MB-361 (breast cancer) cell lines at the tested concentration [1]. In contrast, the irreversible pan-ErbB inhibitor afatinib induces significant cytotoxicity in A431 cells (IC50 ≈ 0.7 nM) and in HER2-amplified lines [2], while neratinib shows growth inhibition of MDA-MB-361 at sub-micromolar concentrations [3]. The low cytotoxicity profile of EGFR/HER2-IN-12 suggests a wider therapeutic window and positions it as a candidate for resistance studies where avoiding confounding cytotoxicity is critical.

Cytotoxicity Cancer Cell Lines Safety Window

Thieno[2,3-d]pyrimidine Scaffold Differentiation from Quinazoline-Based Dual Inhibitors

EGFR/HER2-IN-12 is built on a thieno[2,3-d]pyrimidine core [1], whereas the majority of clinically approved dual EGFR/HER2 inhibitors (lapatinib, afatinib, neratinib, dacomitinib) are quinazoline-based [2]. Quinazoline-derived inhibitors are susceptible to acquired resistance via gatekeeper mutations (e.g., EGFR T790M) and may exhibit broader off-target kinase binding [2]. The thieno[2,3-d]pyrimidine scaffold was specifically selected to surmount such resistance mechanisms [1], offering a chemically distinct pharmacophore that may retain activity against quinazoline-resistant mutants.

Chemical Scaffold Kinase Selectivity Resistance Profile

Standardized 10 µM Single-Point Inhibition Data Enables Direct Cross-Compound Comparison in the Same Assay System

The primary characterization of EGFR/HER2-IN-12 reports percentage inhibition at a fixed 10 µM concentration, derived from a standardized kinase assay [1]. This single-point format allows direct comparison with other compounds assayed under identical conditions in the same study, minimizing inter-laboratory variability. In contrast, many dual EGFR/HER2 inhibitors are reported only as IC50 values from varied assay platforms, complicating direct potency comparisons [2].

Inhibition Assay Standardized Screening Procurement Reproducibility

High-Impact Research and Procurement Application Scenarios for EGFR/HER2-IN-12


Investigating EGFR-Inhibitor Resistance Mediated by HER2 Co-Expression

EGFR/HER2-IN-12 was rationally designed to overcome resistance to first-generation EGFR inhibitors driven by HER2 upregulation [1]. Its ~1.6-fold EGFR-over-HER2 inhibition preference (Section 3, Evidence Item 1) makes it uniquely suited for dissecting the relative contribution of each receptor in resistant cell models, such as EGFR-mutant NSCLC lines with acquired HER2 amplification. Researchers can use this compound to delineate signaling node dependencies that equipotent dual inhibitors cannot resolve.

Tool Compound for Thieno[2,3-d]pyrimidine Scaffold-Based Kinase Probe Development

The thieno[2,3-d]pyrimidine core distinguishes EGFR/HER2-IN-12 from the quinazoline-dominated landscape of clinical dual inhibitors [1] (Section 3, Evidence Item 3). Medicinal chemistry groups seeking novel starting points for kinase inhibitor design can procure this compound as a reference standard for scaffold-hopping campaigns, structure-activity relationship (SAR) expansion, and computational docking studies aimed at identifying resistance-breaking chemotypes.

Low-Cytotoxicity Positive Control in Cellular Signaling Assays

Because EGFR/HER2-IN-12 exhibits minimal toxicity toward A431 and MDA-MB-361 cells (Section 3, Evidence Item 2) [1], it serves as an ideal positive control in phospho-EGFR/phospho-HER2 Western blotting or ELISA-based pathway activation studies. Its lack of confounding cytotoxicity allows longer treatment durations without compromising cell viability, a key advantage over highly potent but cytotoxic irreversible inhibitors like afatinib.

Standardized Screening Library Component for Dual Kinase Inhibitor Discovery

The compound's characterization via single-point 10 µM inhibition data within a defined screening panel [1] (Section 3, Evidence Item 4) makes it a reliable reference standard for inclusion in focused kinase inhibitor libraries. Procurement for high-throughput screening (HTS) or fragment-based lead discovery programs benefits from this well-defined activity profile, enabling consistent normalization across screening campaigns.

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